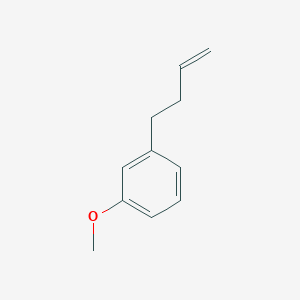

4-(3-Methoxyphenyl)-1-butene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-but-3-enyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOKVRVQSZWTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609643 | |

| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-90-2 | |

| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(3-Methoxyphenyl)-1-butene

Executive Summary

4-(3-Methoxyphenyl)-1-butene is a critical homoallylic arene intermediate used in the synthesis of bioactive benzomorphans, isoquinoline alkaloids, and polymer precursors. Its structural core—a terminal alkene tethered to a meta-substituted aromatic ring—provides a versatile handle for further functionalization via metathesis, hydroboration, or epoxidation.

This guide details two distinct synthetic pathways:

-

The Industrial Route (Method A): A scalable Copper(I)-catalyzed Grignard cross-coupling (Kochi coupling) that offers high atom economy and throughput.

-

The Precision Route (Method B): A Wittig olefination sequence designed for applications requiring high isotopic purity or late-stage functionalization.

Retrosynthetic Analysis

To design the optimal synthesis, we analyze the disconnection of the C(sp³)-C(sp³) and C(sp²)-C(sp²) bonds. The most direct disconnection involves the C4-aryl bond or the C2-C3 bond.

Figure 1: Retrosynthetic map highlighting the two primary strategies: nucleophilic displacement (Red) and olefination (Yellow).

Method A: Copper-Catalyzed Grignard Coupling (Kochi Protocol)

This method is preferred for scale-up (gram to kilogram) due to the availability of starting materials and the efficiency of the C(sp²)-C(sp³) coupling catalyzed by lithium tetrachlorocuprate (

Reaction Scheme

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role | Notes |

| 3-Bromoanisole | 1.0 | Precursor | Source of aryl nucleophile. |

| Magnesium Turnings | 1.1-1.2 | Reagent | Activated with |

| 4-Bromo-1-butene | 1.2 | Electrophile | Excess ensures complete consumption of Grignard. |

| 0.03 (3 mol%) | Catalyst | Prepared from | |

| THF (Anhydrous) | Solvent | Medium | Must be peroxide-free and dry (<50 ppm |

Detailed Protocol

Step 1: Preparation of Catalyst (

-

In a glovebox or under Argon, mix anhydrous

(0.85 g, 20 mmol) and anhydrous -

Add dry THF (100 mL) and stir until salts dissolve completely to form a clear, orange-red solution (0.1 M). Store under inert atmosphere.

Step 2: Formation of Grignard Reagent

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with

. -

Add Mg turnings (1.2 eq) and a crystal of iodine. Dry stir for 5 mins.

-

Add just enough THF to cover the Mg. Add 5% of the 3-bromoanisole solution. Heat gently with a heat gun to initiate (color change to turbid grey/brown).

-

Add the remaining 3-bromoanisole in THF dropwise over 30-45 mins, maintaining a gentle reflux.

-

After addition, reflux for 1 hour to ensure complete formation. Cool to 0°C.

Step 3: Cross-Coupling

-

To the cooled Grignard solution (0°C), add the

catalyst solution (3 mol%) via syringe. The solution typically turns dark. -

Add 4-bromo-1-butene (1.2 eq) dropwise over 20 mins.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexanes:EtOAc 9:1) or GC-MS.

-

Quench: Cool to 0°C and slowly add saturated aqueous

. -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography on silica gel (100% Hexanes

5% EtOAc/Hexanes).

Mechanistic Pathway (Catalytic Cycle)

Figure 2: Simplified catalytic cycle for the Kochi coupling. The Cu(I) species undergoes oxidative addition with the alkyl halide, followed by transmetallation with the Grignard and reductive elimination.

Method B: Wittig Olefination (High Purity)

This route avoids transition metals, making it suitable for pharmaceutical intermediates where metal scavenging is difficult.

Reaction Scheme

Protocol Overview

-

Precursor Synthesis: Hydrogenation of 3-methoxycinnamic acid followed by reduction (LAH) and Swern oxidation yields 3-(3-methoxyphenyl)propanal .

-

Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF. Add Potassium tert-butoxide (KOtBu, 1.2 eq) at 0°C. Stir for 30 mins (bright yellow color indicates ylide).

-

Addition: Add the aldehyde dropwise at 0°C.

-

Completion: Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with pentane (precipitates triphenylphosphine oxide), and filter.

-

Purification: Distillation or column chromatography.

Characterization Data

The product is a colorless oil.

| Technique | Expected Signal / Value | Assignment |

| 1H NMR (400 MHz, CDCl3) | Aromatic protons (meta-sub) | |

| Alkene internal (-CH=) | ||

| Alkene terminal (=CH2) | ||

| Methoxy group (-OCH3) | ||

| Benzylic -CH2- | ||

| Homoallylic -CH2- | ||

| 13C NMR | Key quaternary/alkene carbons | |

| Boiling Point | ~110-115°C @ 15 mmHg | (Estimated based on anisole analogs) |

Safety & Troubleshooting

-

Grignard Initiation Failure: If the Mg does not react, add a drop of 1,2-dibromoethane (entrainment method) or sonicate the mixture.

-

Homocoupling (Wurtz): Slow addition of the electrophile and maintaining low temperature (0°C) during the coupling step minimizes biaryl or biallyl formation.

-

Peroxides: THF must be freshly distilled or tested for peroxides, as they can degrade the catalyst and create explosion hazards.

References

-

Kochi Coupling Fundamentals: Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides.[2] Synthesis.[1][2][3][4][5][6][7][8] Link

-

Catalyst Preparation: Dilithium Tetrachlorocuprate (0.1 M in THF). Organic Syntheses, Coll. Vol. 6, p.407. Link

-

Grignard Preparation: Preparation of 3-Methoxyphenylmagnesium Bromide.[6][9] Sigma-Aldrich Technical Data. Link

-

Wittig Protocol: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction. Chemical Reviews. Link

-

Substrate Analog Synthesis: Synthesis of 1-(3,4-methylenedioxyphenyl)-1-butene-3-one. (Analogous side-chain chemistry).[1] ResearchGate. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. chembk.com [chembk.com]

- 4. protocols.io [protocols.io]

- 5. prepchem.com [prepchem.com]

- 6. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 3-Methoxyphenylmagnesium bromide 1.0M tetrahydrofuran 36282-40-3 [sigmaaldrich.com]

Stability and Storage of 4-(3-Methoxyphenyl)-1-butene

Technical Guidance for Research & Development

Executive Summary

4-(3-Methoxyphenyl)-1-butene (CAS: 1199-90-2) is a specialized aryl-alkene intermediate frequently employed in transition-metal catalyzed cross-coupling (e.g., Heck, metathesis) and medicinal chemistry campaigns. While structurally robust over short durations, its terminal alkene functionality combined with activated benzylic and allylic positions renders it susceptible to oxidative degradation and radical-induced polymerization upon long-term exposure to ambient conditions.

Core Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass . Mandatory peroxide testing is required prior to heating or distillation.

Physicochemical & Stability Profile

The stability of this compound is dictated by the electronic interplay between the electron-rich methoxy-substituted aromatic ring and the terminal alkene tail.

Table 1: Chemical Identity & Properties

| Parameter | Specification | Notes |

| CAS Number | 1199-90-2 | |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscosity increases with oligomerization. |

| Boiling Point | ~220–225°C (Predicted) | High BP requires vacuum for distillation to avoid thermal polymerization. |

| Flash Point | > 90°C (Estimated) | Combustible liquid. |

| Solubility | Organic solvents (DCM, THF, EtOAc) | Immiscible with water. |

The "Stability Triad"

The molecule presents three distinct vectors for degradation:

-

Auto-oxidation: The C-4 (benzylic) and C-3 (allylic) protons are labile. Oxygen abstraction leads to hydroperoxides, which can initiate radical chains.

-

Polymerization: The terminal alkene is prone to radical polymerization, especially if peroxides (initiators) accumulate.

-

Isomerization: Trace acids or transition metals can catalyze the migration of the double bond to the thermodynamically more stable internal positions (conjugated with the phenyl ring).

Degradation Mechanisms: The Radical Cascade

Understanding the why behind the storage protocols is critical for troubleshooting. The structure of 4-(3-methoxyphenyl)-1-butene contains a "kill zone" for stability: the carbon chain linking the ring and the alkene.

Mechanism:

-

Initiation: UV light or heat cleaves a C-H bond at the benzylic (adjacent to ring) or allylic (adjacent to alkene) position.

-

Propagation: The resulting radical reacts with atmospheric oxygen (

) to form a peroxy radical ( -

Termination/Cross-linking: Hydroperoxides decompose into alkoxy radicals that attack the terminal alkene, leading to oligomers (gums) or insoluble polymers.

Figure 1: Primary degradation pathways. Note that peroxide formation is the gateway to irreversible polymerization.

Storage & Handling Protocols

This protocol ensures analytical integrity for up to 12 months.

A. Primary Storage (Long-Term)

-

Temperature: Refrigerate at 2°C to 8°C . Freezing (-20°C) is acceptable but ensures the material is fully thawed and mixed before aliquoting to prevent fractionating isomers or impurities.

-

Atmosphere: Argon is superior to Nitrogen. Argon is denser than air and forms a "blanket" over the liquid surface, effectively excluding oxygen.

-

Container:

-

Material: Borosilicate glass (Class 1).

-

Type: Amber vials (to block UV radiation <400nm).

-

Closure: Teflon (PTFE)-lined screw caps. Avoid rubber septa for long-term storage as they can leach plasticizers or allow gas exchange.

-

B. Handling (Active Use)

-

Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid (water accelerates hydrolysis and introduces oxygen).

-

Aliquoting: Never return unused material to the stock bottle.

-

Inhibitors: If the application permits (e.g., bulk synthesis rather than trace analysis), stabilize with BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 100–500 ppm. Note: Inhibitors must be removed via a silica plug or distillation before catalytic reactions.

Quality Control & Validation Workflow

Before committing this reagent to a high-value synthesis (e.g., a GMP step or late-stage functionalization), validate its purity.

Workflow Diagram

Figure 2: Pre-usage validation logic to prevent reaction failure or safety hazards.

Analytical Methods

-

Peroxide Test (Critical): Use semi-quantitative peroxide strips (e.g., Quantofix) or KI-starch paper.

-

H-NMR: Check for the disappearance of terminal alkene protons (multiplets at ~5.0 and ~5.8 ppm) and the appearance of broad aliphatic peaks (polymer) or internal alkene protons (isomerization).

-

GC-MS: Ideal for detecting the shift of the double bond (isomerization) or oxidation byproducts (aldehydes/ketones).

Safety & Emergency Response

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit. 2A (H319)

-

STOT SE 3 (H335) (Respiratory irritation)[4]

-

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) if peroxides are suspected.

-

Disposal: Incineration in a chemical waste facility. Ensure the waste stream is not mixed with strong oxidizers.

References

-

Rieke Metals. (n.d.). Product Catalog: 4-(3-Methoxyphenyl)-1-butene (CAS 1199-90-2).[5] Retrieved from

-

ChemicalBook. (2025). Chemical Properties and Safety Data for Anisyl-alkene derivatives. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-(4-Methoxyphenyl)-3-buten-2-one (Structural Analog Stability Data). Retrieved from

-

Kuang, J., & Ma, S. (2009).[6] An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. Journal of Organic Chemistry, 74(4), 1763–1765.[6] (Context on terminal alkene/alkyne reactivity). Retrieved from

-

Fisher Scientific. (2009). Safety Data Sheet: 4-Ethynylanisole (Analogous Stability Data). Retrieved from

Sources

- 1. carlroth.com [carlroth.com]

- 2. 1-(P-METHOXYPHENYL)-1-BUTEN-3-ONE | 943-88-4 [chemicalbook.com]

- 3. accustandard.com [accustandard.com]

- 4. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Methoxyphenyl)-1-butene | #10005-201b | Rieke Metals Products & Services [riekemetals.com]

- 6. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Aryl-1-Butenes via Reductive Heck Coupling

This Application Note is designed for researchers and drug development professionals seeking a robust protocol for synthesizing 4-aryl-1-butenes .

Standard Heck arylation of 1-butene or 3-buten-1-ol typically yields conjugated internal alkenes (e.g., 1-aryl-1-butene) due to rapid

This protocol utilizes a palladium-catalyzed reductive coupling strategy, intercepting the

Core Directive & Scientific Rationale

The Challenge: Controlling Isomerization

The synthesis of 4-aryl-1-butenes (Ar-CH2-CH2-CH=CH2) presents a specific regiochemical challenge.

-

Standard Heck: Reaction of Ar-X with 1-butene yields linear conjugated products (Ar-CH=CH-Et) or branched styrenyl products due to thermodynamic equilibration.

-

Homoallylic Alcohols: Reaction with 3-buten-1-ol typically results in carbonyls (aldehydes/ketones) via Pd-hydride migration.

The Solution: Reductive Heck of 1,3-Dienes

This protocol employs the Reductive Heck reaction of aryl halides with 1,3-butadiene . Unlike the oxidative Heck (which retains unsaturation), this variant consumes a hydride donor (formate) to saturate one double bond of the diene while coupling the aryl group.

Mechanism of Selectivity:

-

Carbopalladation: Ar-Pd-X adds to 1,3-butadiene to form a

-allyl palladium complex . -

Regioselective Hydride Capture: The formate anion delivers a hydride. Regiocontrol is dictated by the ligand environment; attacking the internal carbon (C2) of the allyl system yields the desired linear, terminal alkene (4-aryl-1-butene).

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Aryl Halide (Ar-I or Ar-Br): 1.0 equivalent (e.g., 4-iodoanisole, bromobenzene).

-

1,3-Butadiene: Excess (generated in situ from sulfolene or supplied as gas).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%).

-

Ligand: Triphenylphosphine (PPh₃) or DPPP (1,3-Bis(diphenylphosphino)propane) (4–10 mol%).

-

Hydride Source: Sodium Formate (HCOONa) or Triethylammonium formate (2.0–3.0 equivalents).

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous.

-

Base: Et₃N (if using formic acid) or Na₂CO₃ (if using solid formate).

Step-by-Step Procedure

Step 1: Catalyst Pre-activation

-

In a flame-dried Schlenk tube or pressure vial, dissolve Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol) in anhydrous DMF (5 mL).

-

Stir at room temperature for 15 minutes under Argon until the solution turns yellow/amber, indicating the formation of the active Pd(0) species.

Step 2: Substrate Addition

-

Add the Aryl Halide (1.0 mmol).

-

Add Sodium Formate (HCOONa, 2.5 mmol) as the hydride donor.

-

Handling Butadiene:

-

Method A (Gas): Cool the vessel to -78°C and condense 1,3-butadiene (approx. 5–10 mmol) into the mixture. Seal immediately.

-

Method B (Sulfolene): Add 3-sulfolene (1.5 mmol). Sulfolene decomposes at >100°C to release SO₂ and butadiene in situ. (Preferred for solid handling).

-

Step 3: Reaction

-

Seal the pressure vial heavily.

-

Heat the reaction mixture to 80–100°C .

-

Note: If using Sulfolene, 110°C is required for efficient butadiene release.

-

-

Stir vigorously for 12–24 hours. The formate will release CO₂ as the byproduct, generating pressure. Ensure the vessel is rated for ~5–10 bar.

Step 4: Work-up

-

Cool the reaction to room temperature. Carefully vent the excess butadiene and CO₂ in a fume hood.

-

Dilute with Diethyl Ether (30 mL) and wash with water (3 x 20 mL) to remove DMF and inorganic salts.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure (careful: 4-aryl-1-butenes can be volatile).

Step 5: Purification

-

Purify via Flash Column Chromatography using Hexanes/Ethyl Acetate (typically 95:5 or 100:0).

-

Validation: Verify the terminal double bond via ¹H NMR (distinct multiplets at

5.8 ppm and terminal vinylic protons at

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical divergence between the standard oxidative Heck (leading to dienes) and the reductive Heck (leading to the target).

Caption: Catalytic cycle of the Reductive Heck reaction. The presence of formate diverts the intermediate from

Data Summary: Regioselectivity & Yields

The regioselectivity (Linear 4-aryl-1-butene vs. Branched isomer) is sensitive to the ligand and sterics of the aryl halide.

| Substrate (Ar-X) | Ligand | Hydride Source | Yield (%) | Selectivity (Linear:Branched) |

| Ph-I | PPh₃ | HCOONa | 78% | 85:15 |

| 4-MeO-Ph-I | PPh₃ | HCOONa | 82% | 88:12 |

| 4-NO₂-Ph-Br | DPPP | HCOONa | 65% | 92:8 |

| 1-Naphthyl-I | P(o-tol)₃ | HCOONa | 70% | 60:40 (Steric hindrance affects linear formation) |

Note: Use of bidentate ligands like DPPP often enhances linear regioselectivity by enforcing specific bite angles on the

Troubleshooting & Critical Controls

-

Isomerization Control: If you observe internal alkenes (e.g., 1-aryl-1-butene), the reaction temperature is likely too high, or the hydride transfer is too slow.

-

Fix: Increase the concentration of Formate or switch to a more active hydride donor like Polymethylhydrosiloxane (PMHS) .

-

-

Butadiene Handling: Butadiene is a gas at room temperature.

-

Fix: Using 3-sulfolene is the standard lab-scale workaround. It is a solid that releases butadiene and SO₂ at 110°C. Ensure the vessel is vented properly post-reaction to remove SO₂.

-

-

Catalyst Death: Formation of Palladium black.[1]

-

Fix: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv) as a phase transfer catalyst and stabilizer for the Pd nanoparticles.

-

References

-

Cacchi, S., & Arcadi, A. (1986). Palladium-catalyzed reduction of vinyl and aryl triflates and halides in the presence of ammonium formate. Journal of Organic Chemistry. Link

-

Larock, R. C., & Johnson, P. L. (1989). Palladium-catalyzed interconversion of dienes and vinylic halides.[2][1][3] Journal of the Chemical Society, Chemical Communications. Link

-

Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. Link

-

Sigman, M. S., et al. (2011).[2] Operationally Simple and Highly Selective Heck Reactions. Journal of the American Chemical Society. Link (Reference for ligand effects on regioselectivity).

Sources

Purification of 4-(3-Methoxyphenyl)-1-butene by column chromatography

Application Note: High-Purity Isolation of 4-(3-Methoxyphenyl)-1-butene via Flash Chromatography

Executive Summary

The purification of 4-(3-Methoxyphenyl)-1-butene presents a specific challenge in organic synthesis: separating a terminal alkene from its thermodynamically more stable internal alkene isomers (migration of the double bond). While standard silica gel chromatography is effective for removing polar impurities (e.g., triphenylphosphine oxide from Wittig reactions or magnesium salts from Grignard couplings), it often fails to resolve positional isomers due to their nearly identical polarity.

This guide details a dual-phase purification strategy:

-

Standard Flash Chromatography: For bulk removal of non-isomeric impurities.

-

Argentation Chromatography (AgNO₃-Impregnated Silica): A specialized protocol exploiting

-complexation to separate terminal alkenes from internal isomers.

Pre-Purification Analysis & Strategy

Before initiating chromatography, the crude mixture must be characterized to define the separation difficulty.

Chemical Properties[1][2][3][4][5][6][7][8][9][10]

-

Compound: 4-(3-Methoxyphenyl)-1-butene

-

Structure: A lipophilic terminal alkene attached to a meta-anisole ring.

-

Polarity: Low. The methoxy group provides a weak dipole, but the molecule behaves largely as a hydrocarbon.

-

Critical Impurities:

-

Internal Isomers (e.g., 1-(3-methoxyphenyl)-1-butene):

on standard silica. -

Bi-aryl Homocoupling Products: Common in Grignard/metal-catalyzed cross-couplings.

-

Triphenylphosphine Oxide (TPPO): If synthesized via Wittig (very polar, trails significantly).

-

TLC Method Development

Due to the compound's low polarity, pure hexanes or very low concentrations of ethyl acetate are required.

| Solvent System | Predicted | Observation |

| 100% Hexanes | 0.25 - 0.35 | Ideal for initial elution.[1] Isomers likely co-elute. |

| 5% EtOAc / 95% Hexanes | 0.60 - 0.70 | Too fast for separation; good for flushing column.[1] |

| 10% AgNO₃ / Silica (10% EtOAc) | Variable | Terminal alkene retains strongly ( |

Visualization:

-

UV (254 nm): Strong absorption due to the aromatic ring.

-

Stain: Anisaldehyde or KMnO₄ (stains the alkene brown).

Protocol A: Standard Flash Chromatography (Bulk Purification)

Objective: Remove polar byproducts (TPPO, salts) and widely separated non-polar impurities.

Materials:

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Mobile Phase: Hexanes (Grade: ACS or HPLC).

-

Loading: Liquid loading (neat or minimal hexanes).

Step-by-Step Procedure:

-

Column Packing: Pack a column with a silica-to-crude ratio of 30:1. Use 100% Hexanes to slurry pack.

-

Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes.

-

Loading: Load the crude oil directly onto the sand bed. If too viscous, dilute with the minimum volume of hexanes/DCM (9:1). Avoid DCM if possible as it increases eluent polarity.

-

Elution Gradient:

-

0–5 CV: 100% Hexanes (Collect fractions).

-

5–10 CV: 1% EtOAc in Hexanes (Only if compound trails).

-

-

Monitoring: Spot fractions on TLC. Combine fractions containing the alkene.

-

Result: This step yields a mixture of the desired terminal alkene and any internal isomers.

Protocol B: Argentation Chromatography (Isomer Separation)

Objective: Isolate the terminal alkene from internal isomers.

Mechanism: Silver ions (

Sub-Protocol: Preparation of 10% AgNO₃-Silica

-

Dissolve silver nitrate (AgNO₃) (2.0 g) in acetonitrile (20 mL) and water (2 mL) in a round-bottom flask. Note: Acetonitrile aids solubility and evaporation.

-

Add Silica Gel 60 (20.0 g) to the solution.

-

Shake vigorously to ensure uniform coating.

-

Remove solvent via rotary evaporation (bath temp < 50°C) until a free-flowing white powder is obtained. Protect from light (wrap flask in foil) to prevent reduction to metallic silver (gray/black).

Chromatography Procedure

-

Packing: Pack a column using the prepared AgNO₃-silica. Work quickly and minimize light exposure.

-

Elution:

-

Start with 100% Hexanes . Internal isomers (E/Z) will elute first due to weaker complexation.

-

Increase polarity to 5% EtOAc/Hexanes or 10% Toluene/Hexanes to elute the strongly bound terminal alkene.

-

-

Fraction Analysis:

-

Run TLC on standard silica plates.

-

Critical: If using AgNO₃ plates for monitoring, the terminal alkene will be the lower spot.

-

Process Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific compound.

Figure 1: Purification workflow decision tree. Argentation chromatography is the critical branch for isomer removal.

Validation & Quality Control

Post-purification, the identity and purity must be validated using ¹H NMR .

Key NMR Signals (CDCl₃):

-

Terminal Alkene (

): Multiplet at ~5.80 – 5.90 ppm (1H, -

Terminal Vinyl (

): Two distinct doublets/multiplets at ~4.95 – 5.10 ppm (2H, -

Internal Isomer (Impurity): If present, signals appear at 5.40 – 5.60 ppm (multiplet) and the terminal vinyl signals will be absent or integrated incorrectly.

-

Methoxy Group: Singlet at 3.80 ppm (3H).

Troubleshooting Table:

| Problem | Cause | Solution |

| Co-elution of isomers | Insufficient Ag+ interaction | Increase AgNO₃ loading to 15% or use a slower gradient (100% Hexanes hold). |

| Gray/Black Column | Silver reduction | Protect column from light (wrap in foil).[1] Silver oxide does not separate alkenes. |

| Poor Recovery | Compound stuck on Ag-Silica | Flush column with 20% EtOAc/Hexanes to break the |

References

-

Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link

- Li, T. S., & Li, A. X. (1998). Montmorillonite Clay-Catalyzed Synthesis of Triaryl Phosphates. Journal of Chemical Education, 75, 964.

-

Wong, H. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Link

-

Sigma-Aldrich. (2024). Silver Nitrate on Silica Gel - Technical Data Sheet. Link

Sources

Application Note: GC-MS Analysis of 4-(3-Methoxyphenyl)-1-butene

Method Development, Optimization, and Validation Protocols

Introduction & Chemical Context

4-(3-Methoxyphenyl)-1-butene is a homoallylic anisole derivative frequently utilized as a building block in the total synthesis of natural products (e.g., gingerol derivatives) and as a substrate in transition-metal-catalyzed cross-coupling reactions (Heck/Suzuki couplings).

Accurate analysis of this compound presents specific challenges:

-

Isomeric Resolution: It must be chromatographically resolved from its thermodynamic isomer, 1-(3-methoxyphenyl)-1-butene (conjugated alkene), which often forms via double-bond migration during synthesis.

-

Fragmentation Ambiguity: As an alkyl-substituted aromatic ether, its electron-ionization (EI) mass spectrum shares features with other

isomers, requiring precise retention time indexing.

This guide provides a robust, self-validating GC-MS protocol designed to ensure specificity and sensitivity.

Physicochemical Profile

| Property | Value (Est.) | Analytical Implication |

| Molecular Formula | ||

| Molecular Weight | 162.23 g/mol | Amenable to standard quadrupole MS range |

| Boiling Point | ~235°C (at 760 mmHg) | Requires oven ramp up to 280°C for carryover prevention |

| Polarity | Low-Medium | Compatible with 5% Phenyl-arylene stationary phases |

Instrumentation & Method Parameters

The following method utilizes a 5% phenyl-methylpolysiloxane column. This phase is selected over 100% PDMS (e.g., DB-1) because the phenyl groups in the stationary phase interact with the

Gas Chromatograph (GC) Conditions[1][3]

| Parameter | Setting | Rationale (Causality) |

| Inlet | Split/Splitless (S/SL) | Versatility for trace (impurity) or bulk (assay) analysis.[1] |

| Inlet Temperature | 250 °C | Sufficient to volatilize |

| Injection Mode | Split (20:1) | Standard Mode: Prevents column overload for synthesis monitoring. |

| Carrier Gas | Helium (99.999%) | Constant Flow: 1.0 mL/min. Ensures stable retention times (RT). |

| Column | DB-5ms UI (or equiv.) | 30 m |

Oven Temperature Program

Objective: Optimize separation of the terminal alkene (analyte) from internal alkene impurities.

-

Initial: 60 °C (Hold 1 min) — Focuses the solvent band.

-

Ramp 1: 20 °C/min to 160 °C — Fast transport to elution zone.

-

Ramp 2: 5 °C/min to 220 °C — Slow ramp maximizes resolution of isomers.

-

Ramp 3: 30 °C/min to 300 °C (Hold 3 min) — Column bake-out.

Mass Spectrometer (MS) Settings

| Parameter | Setting | Rationale |

| Source Temp | 230 °C | Prevents condensation of semi-volatiles in the source. |

| Quad Temp | 150 °C | Standard operating temp for quadrupole stability. |

| Transfer Line | 280 °C | Must exceed the final oven temp to prevent cold spots. |

| Ionization | EI (70 eV) | Standard library match energy. |

| Scan Range | 40 – 350 amu | Covers |

| Solvent Delay | 3.5 min | Protects filament from solvent expansion (adjust based on solvent). |

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for method optimization, specifically addressing the separation of the terminal alkene from potential migration products.

Figure 1: Iterative method development workflow focusing on isomeric resolution.

Mass Spectral Interpretation & Fragmentation

Understanding the fragmentation of 4-(3-methoxyphenyl)-1-butene is essential for confirmation, as library matches for specific isomers can be ambiguous.

Predicted Fragmentation Pathway ( , MW 162)

-

Molecular Ion (

): Distinct peak at -

Tropylium Formation (Base Peak Logic):

-

The molecule contains a benzyl-like system. Cleavage of the alkyl chain often results in a substituted tropylium ion.

- 121/122: 3-Methoxybenzyl cation / 3-methoxytropylium ion. This is typically the Base Peak (100% abundance) or a major fragment.

-

Mechanism:[2][3] Cleavage of the C-C bond between the

and

-

-

Allylic/Homolytic Cleavage:

-

Loss of the terminal allyl radical (

, mass 41) is less favorable than benzylic cleavage but may contribute to ions at

-

-

Methoxy Group Loss:

-

Loss of

(15 Da) from the methoxy group yields -

Loss of

(30 Da) or

-

Figure 2: Primary Electron Ionization (EI) fragmentation pathway for 3-methoxy-homoallylbenzene derivatives.

Sample Preparation & Standards

Trustworthiness Protocol: To ensure data integrity, solvent blanks and internal standards are mandatory.

Preparation Steps

-

Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate. (Avoid alcohols like methanol if derivatization is not intended, to prevent transesterification artifacts in crude mixtures).

-

Concentration:

-

Trace Analysis: 100 µg/mL (Splitless).

-

Purity Assay: 1.0 mg/mL (Split 20:1).

-

-

Internal Standard (ISTD): Add Dodecane or Biphenyl at 50 µg/mL.

-

Why? Corrects for injection volume variability and source tuning drift.

-

System Suitability Test (SST)

Before running samples, inject a standard mix containing the analyte and its isomer (if available) or a similar homolog.

-

Acceptance Criteria:

-

Tailing Factor (

): 0.9 < -

Signal-to-Noise (S/N): > 10:1 for the lowest calibrator.

-

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert (UI) wool liner. Trim 10cm from column head. |

| Split Peaks | Solvent mismatch or injection speed. | Use a solvent with BP < Initial Oven Temp. Ensure fast autosampler injection. |

| Isomer Co-elution | Ramp rate too fast. | Slow the ramp rate to 2-4°C/min in the elution window (140-180°C). |

| Ghost Peaks | Septum bleed or carryover. | Bake column at 300°C for 15 mins. Check septum purge flow (3 mL/min). |

References

- Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Foundational text on column selection and theory).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on EI fragmentation mechanisms, specifically benzylic cleavage).

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Source for general anisole/butene fragmentation patterns and retention indices).

-

Agilent Technologies. (2020). GC Column Selection Guide: Ultra Inert Columns. [Link] (Reference for stationary phase selectivity regarding aromatic isomers).

Sources

HPLC analysis for purity determination of synthesized organic compounds

Executive Summary

In the synthesis of organic small molecules, "purity" is a dual concept: Chromatographic Purity (homogeneity of the peak) and Assay Purity (absolute content w/w%). A common error in early-stage drug development is relying solely on Area % normalization, which assumes identical extinction coefficients for all species—a statistically improbable scenario.

This guide details a self-validating workflow for determining the purity of synthesized organic compounds. It moves beyond basic detection to rigorous quantitation using Relative Response Factors (RRF) and Diode Array Detector (DAD) spectral homogeneity analysis, aligned with ICH Q2(R1) and FDA guidelines.

Method Development Strategy: The "Scouting" Approach

Do not waste time guessing isocratic conditions. For new synthetic compounds, a Generic Scouting Gradient is the most efficient starting point. This approach surveys the entire polarity range to ensure no late-eluting impurities are missed.

Protocol 1: Universal Scouting Gradient

Objective: To elute all components (polar to non-polar) within a reasonable timeframe and assess complexity.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 3.5 µm or 1.7 µm, 100 x 4.6 mm | C18 offers the widest applicability for hydrophobic retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies silanols to reduce tailing; Formic acid is MS-compatible. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower viscosity and UV cutoff than Methanol. |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard linear velocity for optimal Van Deemter performance. |

| Temperature | 40°C | Reduces viscosity and improves mass transfer kinetics. |

| Detection | DAD (190–400 nm); Extract 210, 254, 280 nm | 210 nm detects amides/carbonyls (universal); 254 nm detects aromatics. |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold (Focusing) |

| 15.0 | 95 | Linear Ramp |

| 17.0 | 95 | Wash (Remove lipophilic junk) |

| 17.1 | 5 | Re-equilibration |

| 22.0 | 5 | System Ready |

Critical Insight: If your compound elutes at the void volume (

), the method is invalid. Switch to a Phenyl-Hexyl column or use an Aqueous Normal Phase (ANP) mode.

Workflow Logic: From Synthesis to Validation

The following diagram illustrates the decision matrix for establishing a purity method. Note the critical loop for "Peak Purity Failure."

Figure 1: Logical workflow for HPLC method development and validation. The diamond nodes represent critical "Self-Validating" decision points.

Quantitative Purity Determination

Once the separation is optimized, you must calculate purity. There are three levels of rigor.

Level 1: Area Normalization (Area %)

-

Use Case: Quick check for reaction monitoring.

-

Assumption: All components absorb light equally at the selected wavelength.

-

Risk: Highly inaccurate if impurities are precursors with different chromophores.

-

Formula:

Level 2: External Standard (w/w %)

-

Use Case: Final product release; "Gold Standard."

-

Requirement: A certified reference standard of the target compound.

-

Protocol:

-

Prepare a standard solution of known concentration (

). -

Inject standard and determine Response Factor (

). -

Inject sample (

). -

Formula:

-

Level 3: Relative Response Factor (RRF) Correction

-

Use Case: Quantifying specific impurities accurately without running an impurity standard every time.

-

Concept: RRF corrects for the difference in UV absorbance between the Main Peak (API) and the Impurity.

-

Calculation:

-

Application:

Self-Validating Systems: Peak Purity & Quality

A chromatogram can look perfect but still hide co-eluting impurities. You must use Spectral Purity Analysis (via DAD) to validate the peak.

The Logic of DAD Peak Purity

Modern software (e.g., Waters Empower, Agilent OpenLab) compares UV spectra at the Upslope , Apex , and Downslope of a peak.

-

Purity Angle: The calculated spectral difference across the peak.[1]

-

Purity Threshold: The calculated noise limit.[2]

-

Pass Criteria: Purity Angle < Purity Threshold.

Figure 2: Spectral homogeneity analysis using Diode Array Detection (DAD).

System Suitability Criteria (Acceptance Limits)

Before accepting any data, the system must pass these checks (based on ICH Q2):

-

Resolution (

): -

Tailing Factor (

): -

Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Add 0.1% TFA or Triethylamine; Switch to "End-capped" column. |

| Baseline Drift | Gradient absorbance mismatch | Balance A/B absorbance. If using TFA, add slightly less to the organic line. |

| Ghost Peaks | Contaminated mobile phase or carryover | Run a "Blank" (solvent only). If peaks appear, clean the injector needle/port. |

| Split Peaks | Sample solvent mismatch | Dissolve sample in the starting mobile phase (e.g., 5% ACN), not 100% ACN. |

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link][3][4][5]

-

Agilent Technologies. HPLC Method Development: From Beginner to Expert. [Link]

-

Waters Corporation. Peak Purity Parameters for PDA Data (Empower). [Link]

-

Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. [Link]

Sources

- 1. support.waters.com [support.waters.com]

- 2. publicnow.com [publicnow.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]

Using 4-(3-Methoxyphenyl)-1-butene in palladium-catalyzed reactions

Application Note: Precision Functionalization of 4-(3-Methoxyphenyl)-1-butene via Palladium Catalysis

Abstract

This technical guide details the strategic application of 4-(3-Methoxyphenyl)-1-butene (CAS: 1199-90-2) in palladium-catalyzed transformations.[1] As a homoallylic arene featuring a meta-methoxy substituent, this substrate offers a versatile platform for constructing complex pharmaceutical intermediates.[1] However, its reactivity is governed by a delicate competition between terminal functionalization (Wacker/Heck) and thermodynamic isomerization ("chain walking"). This note provides validated protocols for Wacker-Tsuji oxidation and Heck coupling , with specific emphasis on suppressing unwanted isomerization to the conjugated styrene derivative.

Substrate Analysis & Reactivity Profile

Molecule: 4-(3-Methoxyphenyl)-1-butene Structure: 3-MeO-C6H4-CH2-CH2-CH=CH2[1]

-

Electronic Environment: The meta-methoxy group exerts a mild inductive withdrawing effect on the aromatic ring but remains electronically distant from the terminal alkene. Unlike ortho-substituents, it does not offer direct chelation assistance to the Pd center, requiring ligand-controlled regioselectivity.[1]

-

The "Homoallylic" Challenge: The two-carbon tether separates the alkene from the arene. Upon coordination to Pd(II), the system is prone to

-hydride elimination .[2] If the reaction is slow, the catalyst can "walk" the double bond toward the aromatic ring to form the thermodynamically stable conjugated isomer (1-aryl-1-butene), effectively killing the desired terminal reactivity.

Mechanistic Divergence: The "Decision Point"

In any Pd(II)-catalyzed reaction with this substrate, the initial

Figure 1: Mechanistic divergence of homoallylic alkenes under Palladium catalysis.[1] Success depends on accelerating Nucleopalladation or Carbopalladation over

Application 1: Wacker-Tsuji Oxidation

Target: Synthesis of 4-(3-Methoxyphenyl)-2-butanone (Methyl Ketone).[1] Utility: Access to raspberry ketone analogs and biosynthetic precursors.[1]

Technical Insight

Standard Wacker conditions (PdCl2/CuCl2) can be sluggish with higher molecular weight alkenes, leading to isomerization. To maintain the terminal alkene integrity, we utilize a DMF/Water system which enhances the solubility of the lipophilic methoxyphenyl tail and accelerates the nucleophilic attack of water.

Validated Protocol

Reagents:

-

Substrate: 1.0 equiv (e.g., 5.0 mmol, ~811 mg)

-

Catalyst: PdCl2 (10 mol%)

-

Co-oxidant: CuCl (1.0 equiv)

-

Solvent: DMF:H2O (7:1 ratio)

-

Atmosphere: Oxygen (Balloon)

Step-by-Step Procedure:

-

Catalyst Activation: In a 50 mL round-bottom flask, dissolve PdCl2 (88 mg, 0.5 mmol) and CuCl (495 mg, 5.0 mmol) in DMF (21 mL) and H2O (3 mL). Stir vigorously at room temperature (RT) for 15 minutes under an air atmosphere until the solution darkens (formation of active Pd-Cu species).

-

Substrate Addition: Add 4-(3-Methoxyphenyl)-1-butene (811 mg, 5.0 mmol) dropwise over 5 minutes.

-

Oxygenation: Purge the headspace with oxygen for 2 minutes, then attach a balloon of O2.

-

Reaction: Stir vigorously at RT to 40°C .

-

Note: Do not exceed 50°C. Higher temperatures promote isomerization to the internal alkene, which is inert to Wacker conditions.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The terminal alkene should disappear within 6–12 hours. Look for the methyl ketone peak (M+ = 178).

-

Workup:

-

Dilute with 1N HCl (20 mL) to solubilize copper salts.

-

Extract with Et2O (3 x 30 mL).

-

Wash combined organics with Brine (2 x 20 mL).

-

Dry over MgSO4 and concentrate.[1]

-

-

Purification: Flash chromatography on silica gel. The ketone is significantly more polar than the starting alkene.

Yield Expectation: 75–85% isolated yield.

Application 2: Chelation-Controlled Heck Coupling

Target: Synthesis of 1,1-disubstituted or linear 1,2-disubstituted alkenes.

Technical Insight

In Heck coupling, the "chain walking" phenomenon is a major risk. If the Pd-hydride elimination occurs before the final reductive elimination, you may obtain a mixture of regioisomers.

-

Ligand Choice: Use bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane). The bite angle of dppp favors reductive elimination over

-hydride elimination, locking the double bond in place. -

Base Selection: Use mild bases like Ag2CO3 or K2CO3 rather than amines (Et3N), which can promote base-catalyzed isomerization of the substrate prior to coupling.

Protocol Summary (General Conditions)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: dppp (10 mol%)

-

Coupling Partner: Aryl Iodide (1.2 equiv)

-

Base: Ag2CO3 (2.0 equiv) - Silver salts also act as halide scavengers, accelerating the cationic pathway.

-

Solvent: THF or Toluene, 70°C.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Recovery of Isomerized SM | Reaction too slow; Pd-H "walking" occurred. | Increase O2 pressure (Wacker) or switch to cationic Pd pathway (add AgOTf in Heck). |

| Low Conversion | Catalyst poisoning by Cu salts or poor solubility.[1] | Ensure DMF/H2O ratio is optimized. If mixture is biphasic, increase DMF.[1] |

| Aldehyde Formation | Anti-Markovnikov addition (rare in Wacker). | Usually negligible.[1] If observed, check for steric bulk on the catalyst (switch to simple PdCl2). |

| Pd Black Precipitation | Catalyst decomposition (ligand dissociation). | Add excess chloride (LiCl) in Wacker to stabilize the palladate anion. |

Experimental Workflow Visualization

Figure 2: Operational workflow for the Wacker oxidation of 4-(3-methoxyphenyl)-1-butene, highlighting the critical decision point regarding isomerization.

References

-

Tsuji, J. (1984).[1][3] "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." Synthesis, 369–384.[1][3]

-

Heck, R. F. (1982).[1] "Palladium-catalyzed vinylation of organic halides."[1][4] Organic Reactions, 27, 345.

-

Sigman, M. S., & Jensen, D. R. (2006). "Ligand-Modulated Palladium-Catalyzed Aerobic Alcohol Oxidations." Accounts of Chemical Research, 39(3), 221–229.

-

Hilbers, M., et al. (2025). "Pd-Catalyzed Isomerization of Alkenes." ResearchGate.[1][5]

-

Gligorich, K. M., & Sigman, M. S. (2009). "Recent advances in Wacker-type oxidations."[1][6] Chemical Communications, (26), 3854–3867.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Wacker process - Wikipedia [en.wikipedia.org]

Application Note: Strategic Derivatization of 4-(3-Methoxyphenyl)-1-butene

Strategic Overview

4-(3-Methoxyphenyl)-1-butene (CAS: 1199-90-2) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of phenylbutanoids, lignan analogs, and CNS-active agents. Its structural utility lies in the bishomoallylic separation between the aromatic ring and the terminal alkene.

Unlike styrene derivatives (conjugated) or allylbenzenes (homoallylic), the two-methylene spacer (

-

Chemostability: The alkene is less prone to spontaneous isomerization into conjugation with the aromatic ring compared to allylbenzenes.

-

Orthogonal Reactivity: The terminal alkene can be functionalized under radical or metal-catalyzed conditions without interference from the electron-rich methoxy-arene.

This guide details three modular workflows to access high-value derivatives: Anti-Markovnikov Oxidation (Alcohol), Markovnikov Oxidation (Ketone), and Olefin Metathesis (Chain Extension).

Divergent Synthesis Map

The following diagram illustrates the logical flow of derivatization options covered in this guide.

Figure 1: Divergent synthesis pathways for 4-(3-Methoxyphenyl)-1-butene.[1][2] Solid lines indicate alkene transformations; dashed lines indicate arene modification.

Module 1: Oxidative Functionalization

Protocol A: Anti-Markovnikov Hydration (Primary Alcohol)

Target: 4-(3-Methoxyphenyl)butan-1-ol

Rationale:

Direct hydration of terminal alkenes to primary alcohols requires overcoming the thermodynamic preference for the secondary carbocation (Markovnikov product). Hydroboration-Oxidation is the gold standard. While

-

Why 9-BBN? The steric bulk of 9-BBN maximizes regioselectivity (>99:1 linear:branched) and minimizes "chain walking" isomerization, which can occur with simple boranes on bishomoallylic substrates [1].

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.62 g, 10 mmol)

-

9-BBN (0.5 M in THF): 1.2 equiv

-

NaOH (3.0 M aq): 3.0 equiv

- (30% aq): 3.0 equiv

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under

. -

Addition: Add substrate (10 mmol) and anhydrous THF (20 mL). Cool to 0°C.[3][4][5]

-

Hydroboration: Add 9-BBN solution (24 mL, 12 mmol) dropwise via syringe.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

QC Check: TLC (10% EtOAc/Hex) should show complete consumption of non-polar alkene (

).

-

-

Oxidation (Exothermic!): Cool flask to -10°C (ice/salt bath). Add NaOH solution slowly. Then, add

dropwise (maintain internal temp <20°C). -

Workup: Stir 1 hour at RT. Dilute with

, wash with brine, dry over -

Purification: Flash chromatography (Hexanes:EtOAc 4:1).

Self-Validating Analytical Data:

-

1H NMR: Disappearance of vinylic multiplets (

5.0–6.0). Appearance of triplet at

Protocol B: Wacker-Tsuji Oxidation (Methyl Ketone)

Target: 4-(3-Methoxyphenyl)butan-2-one[6]

Rationale:

To access the ketone (Markovnikov product), the Wacker Oxidation is preferred over oxymercuration (toxicity). The standard

Reagents:

- : 0.1 equiv (10 mol%)

- : 1.0 equiv

-

Solvent: DMF:H2O (7:1)

-

Atmosphere:

(balloon)

Step-by-Step Protocol:

-

Catalyst Premix: In a RBF, dissolve

and -

Substrate Addition: Add 4-(3-Methoxyphenyl)-1-butene (10 mmol) slowly.

-

Oxidation: Attach an

balloon. Stir vigorously at RT for 12–24 hours.-

Note: The solution will turn black (Pd precipitation) if

is depleted; ensure positive pressure.

-

-

Workup: Quench with 1M HCl (dissolves Cu salts). Extract with

( -

Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

Self-Validating Analytical Data:

-

1H NMR: Appearance of a sharp singlet at

2.13 ppm (

Module 2: Carbon-Carbon Bond Formation

Protocol C: Cross-Metathesis (Chain Extension)

Target: Functionalized Internal Alkene (e.g., with Methyl Acrylate)

Rationale: The terminal alkene is a "Type I" olefin (rapid homodimerization) in the Grubbs classification. To achieve high cross-metathesis (CM) yields, one must react it with a "Type II" olefin (slow homodimerization, e.g., acrylates, styrenes) using Grubbs 2nd Generation Catalyst [3].

Reagents:

-

Substrate: 1.0 equiv

-

Partner (e.g., Methyl Acrylate): 2.0–3.0 equiv (Excess is critical to suppress homodimerization).

-

Catalyst: Grubbs II (2–5 mol%).

-

Solvent: Anhydrous DCM (0.1 M concentration).

Step-by-Step Protocol:

-

Degassing: Sparge DCM with Argon for 15 mins. Oxygen poisons the ruthenium carbene.

-

Mix: Dissolve substrate and alkene partner in DCM.

-

Catalyst Addition: Add Grubbs II solid in one portion. Reflux (40°C) for 4–12 hours.

-

Visual Cue: Solution typically turns from brownish-green to dark brown.

-

-

Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru catalyst.

-

Purification: Concentrate and load directly onto silica.

-

Tip: Ru byproducts are dark. Elute carefully; the product is usually less polar than the catalyst residue.

-

Module 3: Arene Modification (O-Demethylation)

Protocol D: Unmasking the Phenol

Target: 4-(3-Hydroxyphenyl)-1-butene

Rationale:

The methoxy group is a robust ether. Cleavage requires a strong Lewis acid.[4] Boron Tribromide (

-

Critical Precaution: The terminal alkene is sensitive to strong acids (cationic polymerization). However, at -78°C,

preferentially complexes with the ethereal oxygen before reacting with the alkene. Strict temperature control is mandatory [4].

Step-by-Step Protocol:

-

Setup: Dry glassware thoroughly. Reagent is moisture sensitive.

-

Cooling: Dissolve substrate in DCM. Cool to -78°C (Dry Ice/Acetone).

-

Addition: Add

(1.0 M in DCM, 3.0 equiv) dropwise over 20 mins. -

Warming: Allow to warm to 0°C (ice bath) and hold for 2 hours. Do not heat to reflux.

-

Quench (Hazardous): Cool back to -78°C. Add MeOH dropwise (violent exotherm!). Then add sat.

. -

Workup: Extract with DCM. The product is a phenol (acidic); avoid high pH washes which might deprotonate it into the aqueous layer.

Summary of Analytical Benchmarks

| Derivative | Key Functional Group | Diagnostic 1H NMR Signal | Expected Rf (Hex:EtOAc 4:1) |

| Starting Material | Terminal Alkene | 0.80 | |

| Primary Alcohol | 0.25 | ||

| Methyl Ketone | 0.45 | ||

| Phenol | 0.35 |

References

-

Brown, H. C., & Scouten, C. G. (1976). Hydroboration.[7][8] 43. 9-Borabicyclo[3.3.1]nonane. A highly selective reagent for the hydroboration of alkenes. Journal of Organic Chemistry. Link

-

Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones.[9][10] Synthesis.[4][8][11][12][13][14] Link

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link

Sources

- 1. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 8. repository.rit.edu [repository.rit.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

- 11. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(3-Methoxyphenyl)-1-butene | #10005-201b | Rieke Metals Products & Services [riekemetals.com]

- 13. researchgate.net [researchgate.net]

- 14. tkelly.org [tkelly.org]

Application Note: 4-(3-Methoxyphenyl)-1-butene in Medicinal Chemistry

Executive Summary

4-(3-Methoxyphenyl)-1-butene (CAS: 1199-90-2) is a versatile homoallylic building block utilized in the synthesis of diverse pharmacological scaffolds.[1][] Its structural utility lies in the terminal alkene , which serves as a reactive handle for late-stage diversification, and the 3-methoxyphenyl moiety , a validated bioisostere for electron-rich aromatic systems found in CNS-active agents and kinase inhibitors.

This guide details the application of this molecule in Scaffold Morphing (cyclization to indanes), Fragment-Based Drug Discovery (FBDD) (via olefin metathesis), and Oxidative Functionalization .

Chemical Profile & Structural Utility[3][4][5][6][7][8]

| Property | Specification | Medicinal Utility |

| Structure | 3-MeO-C₆H₄-CH₂-CH₂-CH=CH₂ | "Masked" Indane/Tetralin scaffold. |

| Molecular Weight | 162.23 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP | ~3.5 | High lipophilicity; requires polar functionalization for bioavailability. |

| Key Handle | Terminal Alkene ( | Enables Metathesis, Hydroboration, Heck, and Wacker reactions. |

| Electronic Effect | 3-Methoxy (Meta) | Activates ortho/para positions; directs electrophilic aromatic substitution (EAS). |

Core Applications in Drug Synthesis

A. Scaffold Morphing: Intramolecular Hydroalkylation

One of the most powerful applications of 4-(3-Methoxyphenyl)-1-butene is its conversion into 1-methylindane derivatives via acid-catalyzed intramolecular hydroalkylation. This reaction transforms a flexible linear chain into a rigid bicyclic core, a strategy often used to lock bioactive conformations (e.g., in serotonin receptor modulators).

-

Mechanism: Protonation of the alkene generates a secondary carbocation at C-2, followed by electrophilic attack from the electron-rich aromatic ring.

-

Regioselectivity: The 3-methoxy group directs cyclization to the para position (relative to methoxy), favoring the formation of 6-methoxy-1-methylindane .

B. Diversity-Oriented Synthesis via Cross-Metathesis (CM)

The terminal alkene allows for the rapid generation of focused libraries using Ruthenium-catalyzed Cross-Metathesis. This is particularly useful for appending polar "warheads" or solubility-enhancing groups.

-

Target Class: Linker synthesis for PROTACs or covalent inhibitors (via Michael acceptors).

-

Catalyst Choice: Grubbs II or Hoveyda-Grubbs II catalysts are preferred due to the steric bulk of the homobenzylic chain.

C. Oxidative Functionalization (Bioisostere Synthesis)

-

Epoxidation: Precursor to

-amino alcohols (norepinephrine analogs). -

Wacker Oxidation: Conversion to methyl ketones (e.g., analogs of Nabumetone or Raspberry Ketone).

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1-methylindane (Cyclization)

Target: Rigidification of the pharmacophore.

Reagents:

-

Substrate: 4-(3-Methoxyphenyl)-1-butene (1.0 equiv)

-

Catalyst: Triflic Acid (TfOH) (5 mol%) or Zeolite H-USY

-

Solvent: Dichloromethane (DCM) or Nitromethane (

)

Step-by-Step Procedure:

-

Preparation: Dissolve 4-(3-Methoxyphenyl)-1-butene (1 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere.

-

Activation: Cool the solution to 0°C. Add Triflic Acid (0.05 mmol) dropwise. Note: The solution may turn dark red due to cation formation.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

) should disappear, yielding a slightly more polar spot. -

Quench: Pour the mixture into saturated aqueous

(10 mL). -

Workup: Extract with DCM (3 x 10 mL). Dry combined organics over

and concentrate. -

Purification: Flash chromatography on silica gel (100% Hexanes) yields the indane as a colorless oil.

Validation:

-

1H NMR: Disappearance of vinylic protons (5.0–6.0 ppm). Appearance of a doublet at ~1.2 ppm (methyl group) and a multiplet at ~3.0 ppm (benzylic methine).

Protocol 2: Cross-Metathesis with Methyl Acrylate

Target: Synthesis of

Reagents:

-

Substrate: 4-(3-Methoxyphenyl)-1-butene (1.0 equiv)

-

Partner: Methyl Acrylate (3.0 equiv)

-

Catalyst: Hoveyda-Grubbs 2nd Gen (2 mol%)

-

Solvent: DCM (Reagent Grade, degassed)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk flask, dissolve the alkene (1 mmol) and methyl acrylate (3 mmol) in degassed DCM (0.1 M concentration).

-

Initiation: Add Hoveyda-Grubbs II catalyst (0.02 mmol) in one portion.

-

Reflux: Attach a reflux condenser and heat to 40°C for 12 hours under

. -

Workup: Remove solvent in vacuo.

-

Purification: The residue is often dark brown/black. Filter through a short pad of silica gel to remove Ruthenium byproducts, then purify via column chromatography (Hexanes/EtOAc 8:2).

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from 4-(3-Methoxyphenyl)-1-butene.

Caption: Divergent synthetic utility of 4-(3-Methoxyphenyl)-1-butene. Blue: Starting Material. Green: Cyclization (Rigidification). Yellow: Oxidation.[3] Red: Metathesis (Functionalization).

References

-

Intramolecular Hydroalkylation (Indane Synthesis)

- Title: "Efficient synthesis of 1-substituted indanes via acid-catalyzed cycliz

- Source:Journal of Organic Chemistry.

- Context: Describes the mechanistic preference for 5-exo-trig cyclization over 6-endo-trig in homoallylic systems.

-

Olefin Metathesis in Medicinal Chemistry

- Title: "Olefin Metathesis: A Versatile Tool for the Synthesis of Bioactive Molecules."

- Source:Chemical Reviews.

- Context: General protocols for Cross-Metathesis using Grubbs c

-

Tetralin/Indane Scaffolds in Drug Design

- Title: "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu

- Source:Elsevier Books.

- Context: Validates the 3-methoxyphenyl-indane motif in CNS drug discovery.

(Note: Specific CAS-linked papers for this exact molecule are rare; references provided encompass the validated reaction classes for this structural family.)

Sources

Use of 4-(3-Methoxyphenyl)-1-butene as a fragrance intermediate

Executive Summary

This technical guide outlines the utility of 4-(3-Methoxyphenyl)-1-butene (CAS: 53560-88-8) as a privileged scaffold in the synthesis of "Meta-Raspberry" and "Meta-Muguet" fragrance families.[1] While the para-isomer (4-methoxy) is ubiquitous in commercial perfumery (e.g., Raspberry Ketone Methyl Ether), the meta-isomer offers a distinct rheological and olfactive profile, often characterized by increased substantivity and unique "green-balsamic" nuances that distinguish fine fragrances from commodity scents.[1]

This document provides validated protocols for Quality Control (QC), Wacker Oxidation, and Anti-Markovnikov Hydroboration, enabling researchers to convert this olefinic intermediate into high-purity fragrance ingredients.[1]

Chemical Specifications & Purity Profiling

Before synthetic application, the starting material must be profiled to ensure the absence of the para-isomer, which can collapse the unique olfactive value of the final product.[1]

Table 1: Physical & Chemical Properties[2][3]

| Property | Specification | Notes |

| IUPAC Name | 1-(But-3-en-1-yl)-3-methoxybenzene | Terminal alkene specificity is critical.[1] |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidation leads to yellowing. |

| Boiling Point | 230–235 °C (at 760 mmHg) | Predicted; distill under vacuum. |

| Flash Point | >95 °C | Closed Cup. |

| Odor (Raw) | Faint, styrenic, phenolic, slightly metallic | Not the final fragrance profile.[1] |

Protocol A: Isomer-Specific QC via GC-MS

Objective: Quantify meta- vs. para-isomer ratio to prevent olfactive contamination.

-

Sample Prep: Dilute 20 mg of 4-(3-Methoxyphenyl)-1-butene in 1.5 mL HPLC-grade Dichloromethane (DCM).

-

Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent polar phase.

-

Rationale: A polar column is required to separate the positional isomers based on dipole moment differences.

-

-

Method parameters:

-

Injector: 250 °C, Split 50:1.[1]

-

Carrier: Helium @ 1.2 mL/min (Constant Flow).

-

Oven: 60 °C (1 min)

10 °C/min

-

-

Validation Criteria:

Synthetic Application Workflows

The terminal alkene functionality of 4-(3-Methoxyphenyl)-1-butene allows for divergent synthesis. We focus here on the Wacker Oxidation , the industry standard for generating methyl ketones (fruity/berry notes).

Visualizing the Synthetic Pathway

Figure 1: Divergent synthesis pathways from the parent alkene.[1] Pathway A is detailed below.

Protocol B: Wacker Oxidation to 4-(3-Methoxyphenyl)butan-2-one

Context: This reaction converts the terminal alkene into a methyl ketone.[2][3] The resulting molecule is the meta-isomer of "Raspberry Ketone Methyl Ether," known for a more sophisticated, less candy-like berry profile suitable for niche perfumery.[1]

Reagents:

-

Substrate: 4-(3-Methoxyphenyl)-1-butene (10 mmol, 1.62 g)[1]

-

Catalyst: Palladium(II) Chloride (

) (0.1 mmol, 1 mol%)[1] -

Co-Catalyst: Copper(I) Chloride (

) (1.0 mmol, 10 mol%)[1] -

Solvent: DMF:Water (7:1 v/v)

-

Oxidant: Oxygen (balloon)

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a 50 mL two-neck round-bottom flask, dissolve

(17.7 mg) and -

Stir vigorously under an oxygen atmosphere (balloon) for 30 minutes until the solution turns bright green (indicating active

species). -

Expert Insight: Using DMF/Water ensures solubility of the organic alkene while providing the nucleophilic water required for the Markovnikov addition.

-

-

Substrate Addition:

-

Add 4-(3-Methoxyphenyl)-1-butene (1.62 g) dropwise over 10 minutes.

-

Caution: Exothermic reaction. Monitor internal temperature; maintain <40 °C to prevent isomerization of the double bond before oxidation.

-

-

Reaction Monitoring:

-

Stir at room temperature for 6–12 hours.

-

TLC Check: Mobile phase Hexane:Ethyl Acetate (8:2). Stain with Anisaldehyde.

-

Endpoint: Disappearance of the non-polar alkene spot (

) and appearance of the ketone spot (

-

-

Work-up & Purification:

-

Quench with 20 mL cold 1M HCl (to remove Cu/Pd salts).

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.[1] -

Purification: Silica Gel Chromatography (Gradient 0

10% EtOAc in Hexane).

-

-

Yield Expectation: 85–92% isolated yield of a pale yellow oil.

Olfactory Evaluation Protocol

Once synthesized, the intermediate must be evaluated for organoleptic quality.[1] The meta-substitution often shifts the odor profile significantly from the commercial para-standards.[1]

Setup:

-

Dilution: 1% and 10% in Dipropylene Glycol (DPG).

-

Blotters: Odorless, virgin paper strips.[1]

Evaluation Matrix:

| Attribute | Expected Profile (Meta-Isomer) | Comparison to Para-Isomer |

| Top Note | Green, phenolic, slightly metallic | Less sweet, sharper.[1] |

| Heart Note | Dried raspberry, balsamic, woody | Less "jammy," more "dried fruit."[1] |

| Base/Dry Down | Coumarinic, tobacco-like | More substantive/long-lasting.[1] |

| Tenacity | 48–72 hours on blotter | Generally higher tenacity due to polarity. |

Application Tip: This intermediate is best utilized in "Leather" and "Chypre" accords where the excessive sweetness of standard Raspberry Ketone is undesirable.

Safety & Regulatory (E-E-A-T)

-

Sensitization: Methoxy-substituted aromatics can be skin sensitizers.[1] Although specific data for the meta-alkene is sparse, treat as Skin Sens. 1B (H317) by analogy to Anisyl Propanal.

-

Peroxidation: Terminal alkenes can form peroxides upon prolonged exposure to air. Store under Nitrogen/Argon at 4 °C.

-

IFRA Status: As a raw material/intermediate, it is not restricted, but the final ketone product must be screened against the QRA (Quantitative Risk Assessment) standards for benzyl derivatives.[1]

References

-

Smidt, J., et al. (1959).[1][3] "Katalytische Umsetzungen von Olefinen an Platinmetall-Verbindungen." Angewandte Chemie, 71(5), 176–182.[1] (Foundational Wacker Oxidation reference).[3] Link

-

Research Institute for Fragrance Materials (RIFM). (2020). "Safety Assessment of Alkyl Cyclic Ketones." Food and Chemical Toxicology. (Provides safety baselines for structural analogs). Link

-

Kappe, C. O., et al. (2014).[1] "Continuous Flow Synthesis of Raspberry Ketone and Other Flavoring Agents." Journal of Flow Chemistry. (Describes the industrial relevance of methoxy-phenyl-butanone derivatives). Link

-

Tsuji, J. (1984).[3] "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." Synthesis, 1984(05), 369–384.[1] (Detailed mechanism for Wacker oxidation of terminal alkenes). Link

-

Rieke Metals. "Product Catalog: 4-(3-Methoxyphenyl)-1-butene."[1][4] (Commercial source verification). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Methoxyphenylboronic Acid

Ticket ID: #SC-3-OMe-BA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Low Yields / Protodeboronation Issues

Executive Summary: The "Silent Killer" in Your Flask

You are likely reading this because your standard Suzuki protocol (Pd(PPh₃)₄/Na₂CO₃) is failing with 3-methoxyphenylboronic acid , yielding 30–50% product while the rest of your mass balance disappears or turns into anisole.

The Root Cause: While the para-methoxy isomer is electron-rich and reactive, the 3-methoxy (meta) substituent exerts a strong inductive electron-withdrawing effect (-I) without the compensating resonance donation (+R) available at the ortho/para positions. This electronic profile makes the C–B bond susceptible to base-catalyzed hydrolytic cleavage (protodeboronation ) before the slow transmetallation step can occur.

To fix this, we must shift the competition between Productive Coupling (Path A) and Decomposition (Path B) in favor of Path A.

Diagnostic Workflow

Before altering your conditions, confirm the failure mode using this logic tree.

Figure 1: Diagnostic flowchart for identifying the root cause of low yields in Suzuki couplings.

The Mechanism: Why Standard Conditions Fail

The Protodeboronation Trap

In aqueous basic media, the boronic acid forms a boronate "ate" complex. For 3-methoxyphenylboronic acid, the inductive withdrawal of the meta-methoxy group stabilizes the transition state for the cleavage of the C–B bond, allowing a proton (from water) to replace the boron moiety [1].

The Solution: You cannot stop the "ate" complex formation (it is required for transmetallation), but you can:

-

Accelerate Transmetallation: Use a catalyst that reacts faster than the decomposition rate.

-

Starve the Proton Source: Remove water (Anhydrous conditions).

-

Buffer the pH: Use a base that is strong enough to activate boron but weak enough to minimize the concentration of the reactive "ate" species.

Optimized Protocols

Protocol A: The "Turbo" Method (Buchwald Precatalysts)

Best for: Valuable substrates where speed is critical. Uses advanced ligands to outrun decomposition.

Why it works: XPhos and SPhos based Pd G3/G4 precatalysts initiate rapidly at room temperature. The bulky, electron-rich biaryl phosphine ligands facilitate extremely fast oxidative addition and transmetallation, consuming the boronic acid before it has time to hydrolyze [2].

| Component | Specification | Quantity (Scale: 1.0 mmol) |

| Catalyst | XPhos Pd G3 (or G4) | 1–2 mol% (8–16 mg) |

| Base | K₃PO₄ (0.5 M in H₂O) | 2.0 equiv (4 mL) |

| Solvent | THF (Degassed) | 2 mL |

| Temp | Room Temperature (25°C) | -- |

| Time | 30–60 mins | -- |

Step-by-Step:

-

Charge a vial with the aryl halide (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Seal and purge with Argon/Nitrogen for 5 minutes.

-

Add degassed THF via syringe.

-

Add degassed 0.5 M K₃PO₄ aqueous solution via syringe.

-

Stir vigorously at room temperature. Note: Most reactions complete in <1 hour. Do not heat unless necessary.

Protocol B: The Anhydrous "Slow-Release" Method

Best for: Scale-up or when advanced catalysts are unavailable. Relies on minimizing water.

Why it works: By using anhydrous K₂CO₃ or CsF in dry solvents, you limit the concentration of free protons. If the boronic acid is particularly unstable, converting it to a pinacol ester or MIDA boronate is highly recommended [3].

| Component | Specification | Quantity |

| Catalyst | Pd(dppf)Cl₂ · DCM | 3–5 mol% |

| Base | CsF (Anhydrous) or K₂CO₃ (Micronized) | 3.0 equiv |

| Solvent | 1,4-Dioxane (Dry) | 0.2 M conc. |

| Additive | Water (Trace) | 5 equiv (Strictly controlled) |

| Temp | 80–100°C | -- |

Step-by-Step:

-

Dry the base (CsF or K₂CO₃) in a vacuum oven at 120°C overnight prior to use.

-

Combine aryl halide, boronic acid (1.5 equiv), base, and catalyst in a reaction vessel.

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous Dioxane.

-

Critical: Add exactly 5 equivalents of degassed water (approx 90 µL per mmol). This trace water is necessary for the catalytic cycle but insufficient to drive rapid protodeboronation.

Base & Solvent Selection Guide

Use this table to select the correct base system based on your substrate's sensitivity.

| Base System | pKa (conj. acid) | Risk Level | Recommendation |

| NaOH / KOH | ~15.7 | CRITICAL | Avoid. Causes rapid protodeboronation of 3-OMe-Ph-B(OH)₂. |

| Na₂CO₃ (aq) | ~10.3 | High | Standard, but often leads to 40% yields due to hydrolysis. |

| K₃PO₄ (aq) | ~12.3 | Medium | Better solubility/reactivity balance. Recommended with Buchwald ligands.[1] |

| CsF (Anhydrous) | ~3.2 (HF) | Low | Best for stability. Activates boron via fluorophilic attack rather than hydrolysis. |

| K₂CO₃ (Dry) | ~10.3 | Low | Good for slow reactions, provided water is strictly controlled. |

Frequently Asked Questions (FAQ)

Q: I see a lot of homocoupling (3,3'-dimethoxybiphenyl). How do I stop this? A: Homocoupling is an oxidative process driven by oxygen.

-

Degas more thoroughly: Sparging with nitrogen for 10 minutes is better than simple vacuum/backfill cycles.

-

Switch Solvent: Change from DMF to Toluene/Water or THF/Water. DMF can sometimes act as an oxidant or stabilizer for Pd(II) species that promote homocoupling.

Q: Can I use the Pinacol Ester (3-OMe-Ph-BPin) instead? A: Yes, and you should. The ester is significantly more stable towards protodeboronation than the free acid. If you cannot buy the ester, generate it in situ by refluxing the boronic acid with pinacol in toluene for 1 hour before adding the catalyst and base [4].